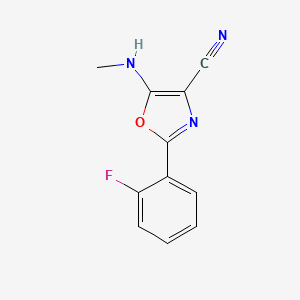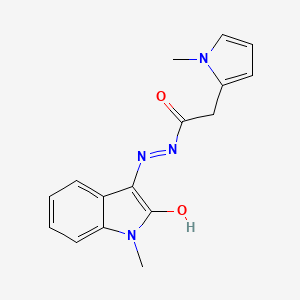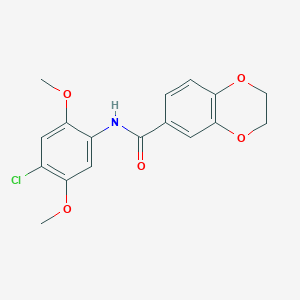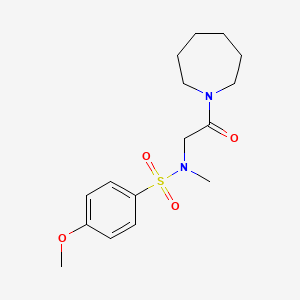![molecular formula C19H24ClN3 B5719350 (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized by Pfizer in the early 1990s and has since been used in scientific research to study the role of CRF in stress-related disorders.
Wirkmechanismus
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine acts as a competitive antagonist at the CRF receptor, blocking the binding of CRF and preventing its activation of the HPA axis. This leads to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine in lab experiments is that it is a selective antagonist of the CRF receptor, which allows for more precise manipulation of the CRF system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. One direction is to further explore its potential as a treatment for anxiety disorders and addiction. Another direction is to investigate its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the development of new drugs based on the structure of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine that may have improved solubility and other desirable properties.
Synthesemethoden
The synthesis of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine involves several steps, including the reaction of 2-chlorobenzylamine with piperazine, followed by the reaction of the resulting compound with 4-bromobenzaldehyde. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine.
Wissenschaftliche Forschungsanwendungen
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been used in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Eigenschaften
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPPXMDKKWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262390 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)


![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)